
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound featuring an indole moiety fused to a pyrimidinyl group, which is further connected to a methylated thiadiazole ring. This compound is of interest due to its potential biological and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with a pyrimidinyl group through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinyl group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the indole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might employ hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation can yield indole-3-carboxylic acid derivatives.
Reduction can produce pyrimidinyl derivatives with reduced functional groups.
Substitution reactions can lead to various substituted indole and thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including cancer and microbial infections.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and thiadiazole rings can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific derivatives and their modifications.
Comparación Con Compuestos Similares
Indole-3-carboxamide: Similar in structure but lacks the thiadiazole ring.
Pyrimidinyl-indole derivatives: Similar core structure but different substituents on the pyrimidinyl group.
Thiadiazole derivatives: Similar ring system but different substituents on the thiadiazole ring.
Uniqueness: The uniqueness of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of indole, pyrimidinyl, and thiadiazole rings, which provides a unique set of chemical properties and biological activities.
Propiedades
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-15(24-21-20-10)16(23)19-13-8-14(18-9-17-13)22-7-6-11-4-2-3-5-12(11)22/h2-9H,1H3,(H,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMDMHXSOVSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
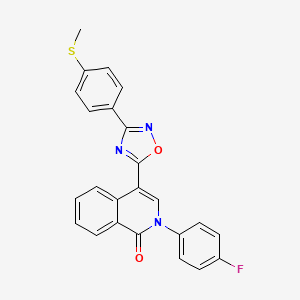
![ethyl 4-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2991255.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2991257.png)
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)
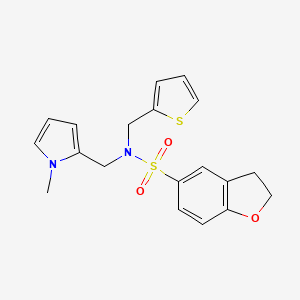
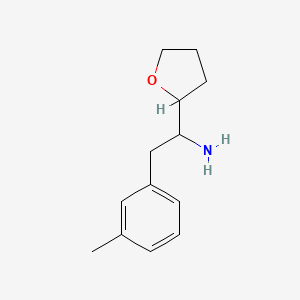
![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)
![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
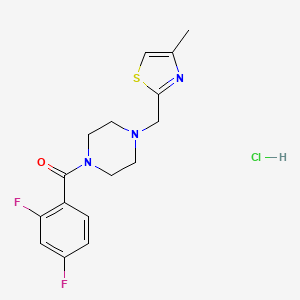
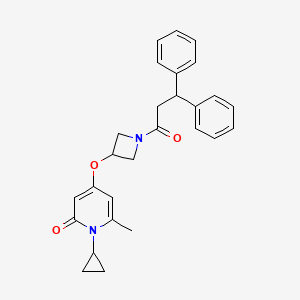
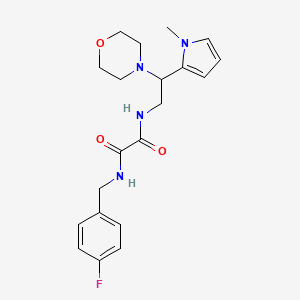
![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2991276.png)
